
Phthalimidinoglutarimide-5'-C7-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-5’-C7-OH is a compound that belongs to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, organic materials, and natural products. This compound is characterized by its unique structure, which includes a phthalimide core and a glutarimide moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phthalimidinoglutarimide-5’-C7-OH typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the glutarimide moiety. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process. For instance, the carbonylative cyclization of aromatic amides or o-dihaloarenes can be employed to construct the phthalimide core .
Industrial Production Methods
Industrial production of phthalimidinoglutarimide-5’-C7-OH may involve large-scale synthesis using readily available starting materials and cost-effective catalysts. The process is designed to be environmentally benign and operationally simple, often conducted in one-pot reactions to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-5’-C7-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Phthalimidinoglutarimide-5’-C7-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential, including antiepileptic and anticancer properties.
Industry: Utilized in the production of organic materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of phthalimidinoglutarimide-5’-C7-OH involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Phthalimidinoglutarimide-5’-C7-OH can be compared with other similar compounds, such as:
Thalidomide: Known for its sedative and immunomodulatory effects, thalidomide shares a similar phthalimide core but differs in its glutarimide moiety.
Phthaloylglycine derivatives: These compounds also contain a phthalimide core and are studied for their antiepileptic properties.
The uniqueness of phthalimidinoglutarimide-5’-C7-OH lies in its specific structure, which combines the phthalimide and glutarimide moieties, offering distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H26N2O4 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
3-[6-(7-hydroxyheptyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H26N2O4/c23-11-5-3-1-2-4-6-14-7-8-16-15(12-14)13-22(20(16)26)17-9-10-18(24)21-19(17)25/h7-8,12,17,23H,1-6,9-11,13H2,(H,21,24,25) |
Clé InChI |
YIHMTMVWQFXJKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



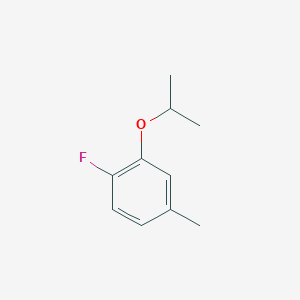

![[4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate](/img/structure/B14762870.png)
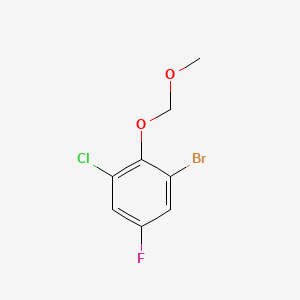
![spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine]](/img/structure/B14762889.png)
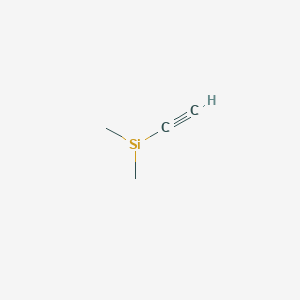
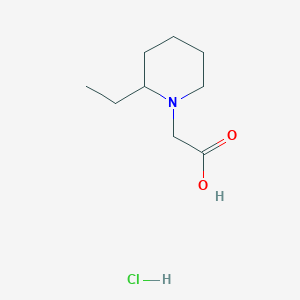


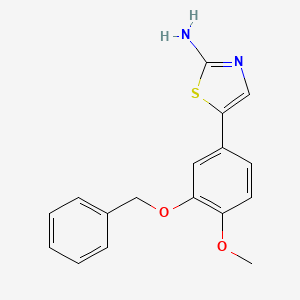
![6-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)pyridin-3-amine](/img/structure/B14762935.png)
![12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)

